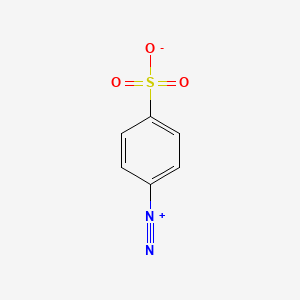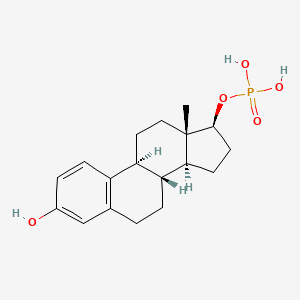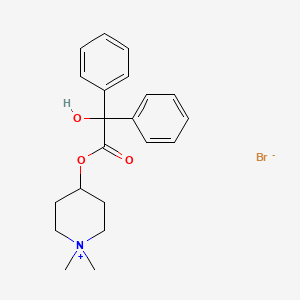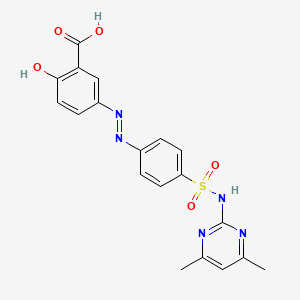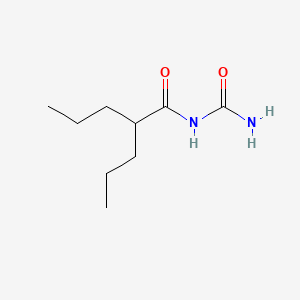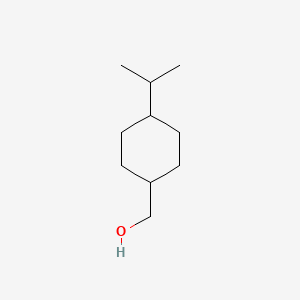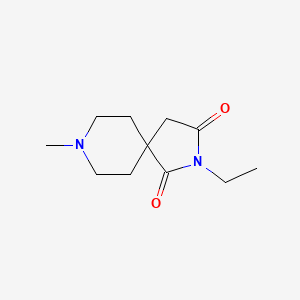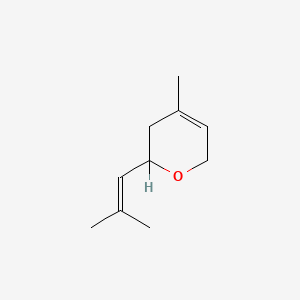
Nerol oxide
Vue d'ensemble
Description
Nerol oxide is a monoterpenoid, a class of organic compounds that are primarily constituted of two isoprene units . It carries the molecular formula C10H16O . It is recognized for its sweet, floral scent reminiscent of rose petals . It adds body to neroli, honeysuckle, and hyacinth compositions .
Molecular Structure Analysis
The molecular structure of Nerol oxide is characterized by the formula C10H16O . It has an average mass of 152.233 Da and a monoisotopic mass of 152.120117 Da .
Chemical Reactions Analysis
Nerol oxide is a product of the oxidation of monoterpenes such as linalool and α-terpineol . During the ageing of wines, increases of monoterpene alcohol derivatives, such as linalool oxides, nerol oxide, and hotrienol, were observed .
Physical And Chemical Properties Analysis
Nerol oxide is characterized as a pale yellow liquid that is either clear or lightly hued . It is soluble in alcohol, but only slightly soluble in water . Its boiling point falls around 225°C, and it has a flash point of approximately 96°C .
Applications De Recherche Scientifique
Structure Elucidation and Biogenesis in Pelargonium Species : Nerol oxide has been synthesized and studied for its absolute configuration and biogenesis in Pelargonium species. It's found to occur as a racemate in geranium oils, and its biogenesis was investigated using deuterium-labeled precursors in Pelargonium plants (Wüst et al., 1999).
Oxidation of Terpenic Alcohols with Nb2O5 Catalyst : Research on the oxidation of terpenic alcohols like nerol with hydrogen peroxide using niobium oxides as catalysts reveals that nerol can be selectively converted to epoxide and aldehyde. This process uses an environmentally friendly oxidant and an efficient solid catalyst (Batalha et al., 2020).
Use in Volatile Signals of Ant-Lion Species : Nerol oxide has been identified in the thoracic glands of certain ant-lion species, indicating its role in the production of species-specific volatile signals. This research helps in understanding the biochemical relationships between nerol derivatives (Baeckström et al., 2005).
Synthesis and Natural Occurrence : A study on the synthesis of nerol oxide and its natural occurrence in Bulgarian rose oil found that nerol oxide isolated from this source is racemic. This sheds light on the formation of nerol oxide in plants (Ohloff et al., 1980).
Biotransformation by Aspergillus and Penicillium : Fungi like Aspergillus niger and Penicillium roqueforti have been shown to convert citronellol into nerol oxide among other products. This biotransformation is significant for fragrance production, as nerol oxide contributes to the unique odor of some essential oils (Demyttenaere et al., 2004).
Cardioprotective Effects : A study on nerol (a related compound) demonstrated cardioprotective effects against hypoxia/reoxygenation-induced injuries in cardiomyocytes by activating the PI3K/AKT signaling pathway (Cheng et al., 2021).
Hepatoprotective Effects : Nerol has also shown hepatoprotective effects against paracetamol-induced liver toxicity in rats. This study highlights nerol's potential in mitigating liver damage (Islam et al., 2021).
Biosynthesis from Glucose in Escherichia coli : A novel method for the biosynthesis of nerol from glucose in metabolically engineered Escherichia coli has been developed, demonstrating a sustainable approach to producing this compound (Zong et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of Nerol oxide research could involve exploring its potential as a biological fumigant against Botrytis cinerea on apples . Furthermore, the study of the intricate interplay between volatile organic compounds and essential oils in apples emphasizes the critical role of essential oils in preserving fruit quality during the post-harvest period .
Propriétés
IUPAC Name |
4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,6,10H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRISMOQHTLZZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC(C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051805 | |
| Record name | Nerol oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; powerful aroma with floral notes | |
| Record name | Nerol oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | xi-3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; slightly soluble in fat, soluble (in ethanol) | |
| Record name | Nerol oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.908 | |
| Record name | Nerol oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1786-08-9 | |
| Record name | (±)-Nerol oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nerol oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nerol oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIHYDRO-4-METHYL-2-(2-METHYLPROPEN-1-YL)-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSW8112Y7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




